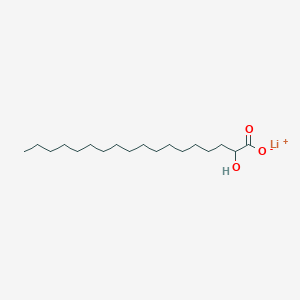
Lithium hydroxyoctadecanoate
Cat. No. B074045
Key on ui cas rn:
1333-61-5
M. Wt: 306.4 g/mol
InChI Key: LPRVNTWNHMSTPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04582617
Procedure details


A lithium hydroxystearate grease thickener was prepared by saponification of a mixture containing about 8% by weight of 12-hydroxystearic acid and 9% by weight of the glyceride thereof, with lithium hydroxide monohydrate (2.5%) in a mineral oil vehicle (about 76%) at about 177° C. and final pressure of about 110 psig in a closed contactor. All percentages were percentages by weight of the total weight of the thickener.

[Compound]
Name
glyceride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
O[CH:2]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[OH2:22].[OH-].[Li+:24]>>[OH:22][CH:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[C:13]([O-:15])=[O:14].[Li+:24] |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(CCCCCCCCCCC(=O)O)CCCCCC
|
[Compound]
|
Name
|
glyceride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at about 177° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(=O)[O-])CCCCCCCCCCCCCCCC.[Li+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
